molecular formula C10H13BrO2 B1444594 (2-Bromo-5-ethoxy-4-methylphenyl)methanol CAS No. 1350759-96-4

(2-Bromo-5-ethoxy-4-methylphenyl)methanol

Cat. No.: B1444594
CAS No.: 1350759-96-4
M. Wt: 245.11 g/mol
InChI Key: QTUOCAFRQIHIPS-UHFFFAOYSA-N
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Description

(2-Bromo-5-ethoxy-4-methylphenyl)methanol is an organic compound with the molecular formula C10H13BrO2 and a molar mass of 245.11 g/mol . It is a derivative of phenol, featuring a bromine atom, an ethoxy group, and a methyl group attached to the benzene ring, along with a methanol group.

Properties

IUPAC Name

(2-bromo-5-ethoxy-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-3-13-10-5-8(6-12)9(11)4-7(10)2/h4-5,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUOCAFRQIHIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-ethoxy-4-methylphenyl)methanol typically involves a multi-step reaction. One common method starts with ethyl 2-bromo-5-ethoxy-4-methylbenzoate as the precursor. The reaction proceeds as follows :

    Stage 1: Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is treated with diisobutylaluminium hydride (DIBAL) in diethyl ether and toluene at 0°C for approximately 10 minutes.

    Stage 2: The reaction mixture is then treated with water, ethyl acetate, and wet silica gel at 0°C for about 15 minutes. The resulting slurry is filtered, and the organic phase is dried over sodium sulfate, filtered, and concentrated.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-ethoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
Research indicates that (2-Bromo-5-ethoxy-4-methylphenyl)methanol exhibits potential therapeutic properties. It is being investigated for its role as a precursor in the development of pharmaceuticals targeting various conditions, including metabolic disorders and mental health issues.

Case Studies:

  • SSTR5 Antagonism: This compound has been studied for its antagonistic effects on the somatostatin receptor type 5 (SSTR5), which is implicated in conditions such as Type 2 diabetes, obesity, and anxiety disorders. The administration of this compound may help in managing these conditions by modulating the receptor's activity .
  • Anti-inflammatory Properties: In vitro studies have shown that this compound can inhibit cyclooxygenase enzymes, particularly COX-2, which plays a significant role in inflammation. The IC50 value for COX-2 inhibition is reported to be approximately 0.04 μmol, suggesting strong anti-inflammatory potential.

Organic Synthesis

Intermediate in Chemical Reactions:
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine and ethoxy groups can facilitate various substitution reactions, making it valuable in synthetic organic chemistry.

Synthetic Routes:

The synthesis of this compound typically involves the bromination of 5-ethoxy-4-methylphenol followed by reduction processes to yield the final product. This compound can also be utilized to produce derivatives with enhanced biological activities .

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into formulations for coatings, polymers, and other materials that require specific performance characteristics.

Application AreaDescription
Medicinal ChemistryPotential therapeutic agent targeting metabolic disorders and inflammation
Organic SynthesisIntermediate for synthesizing complex organic molecules
Industrial ApplicationsUsed in producing specialty chemicals and materials

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15.6
Escherichia coli31.25
Klebsiella pneumoniae62.5

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (2-Bromo-5-ethoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .

Comparison with Similar Compounds

Biological Activity

(2-Bromo-5-ethoxy-4-methylphenyl)methanol is a compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom, an ethoxy group, and a methyl group attached to a phenyl ring. The molecular structure can be represented as follows:

C11H15BrO\text{C}_{11}\text{H}_{15}\text{BrO}

This structure contributes to its unique chemical properties, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. Notably, it has been studied for its potential effects on the somatostatin receptor subtype 5 (SSTR5), which is involved in insulin secretion regulation. Binding to SSTR5 may influence insulin production and secretion in pancreatic cells, potentially offering therapeutic benefits in conditions like Type 2 diabetes .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, derivatives exhibiting similar structural features showed significant activity against various cancer cell lines, including breast cancer cells (MCF-7) . The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutic agents.

CompoundIC50 (nM)Cell Line
9h10MCF-7
9q23MDA-MB-231
CA-43.9MCF-7

These findings suggest that this compound and its analogs may disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis .

Interaction with SSTR5

Research indicates that this compound could act as an SSTR5 agonist. In vitro studies demonstrated that compounds targeting SSTR5 can modulate insulin secretion. In experiments using isolated mouse pancreata, it was shown that SSTR5 knockout models exhibited altered insulin responses, highlighting the importance of this receptor in glucose metabolism .

Case Studies

  • In Vitro Studies : A study investigated the effects of various brominated phenolic compounds on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells, with mechanisms involving tubulin destabilization and apoptosis induction .
  • Animal Models : In vivo studies using SSTR5 knockout mice provided insights into the physiological role of this receptor in insulin regulation. The findings suggested that targeting SSTR5 could enhance insulin secretion under specific conditions, presenting a potential therapeutic avenue for diabetes management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Bromo-5-ethoxy-4-methylphenyl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Bromo-5-ethoxy-4-methylphenyl)methanol

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